4-dibenzothiophenecarboxylic acid chemical properties and reactivity
4-dibenzothiophenecarboxylic acid chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Dibenzothiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dibenzothiophenecarboxylic acid is a tricyclic heterocyclic compound featuring a carboxylic acid group on a dibenzothiophene core. Dibenzothiophene itself is a sulfur-containing aromatic heterocycle found in fossil fuels and is known for its thermal stability.[1] The addition of the carboxylic acid moiety introduces a key functional group for chemical modification, making it a valuable building block in medicinal chemistry and materials science. Derivatives of dibenzothiophene have been explored for their biological activities, including as potential EP4 receptor antagonists for cancer therapy.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental methodologies related to 4-dibenzothiophenecarboxylic acid.
Chemical and Physical Properties
The fundamental properties of 4-dibenzothiophenecarboxylic acid are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Chemical Name | Dibenzothiophene-4-carboxylic acid | [3] |
| CAS Number | 2786-08-5 | [3][4][5] |
| Molecular Formula | C₁₃H₈O₂S | [3][4][6] |
| Molecular Weight | 228.27 g/mol | [3] |
| Exact Mass | 228.0245 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Temperature | Room temperature | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, benzene, and chloroform (inferred from parent compound).[1] Solubility in aqueous base is expected due to salt formation. | [1][8] |
| pKa | The pKa is not explicitly reported in the provided results, but for benzoic acid, a structural analog, the pKa in water is ~4.2.[9] The dibenzothiophene scaffold may influence this value. | [9] |
| Predicted XlogP | 3.8 | [6] |
| Predicted Collision Cross Section (CCS) [M-H]⁻ | 151.2 Ų | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment.
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Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.[10] A broad absorption corresponding to the O-H stretch of the carboxylic acid is also expected between 2500-3300 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The aromatic protons on the dibenzothiophene ring system will appear in the downfield region, typically between 7.0-9.0 ppm. The carboxylic acid proton is a singlet that can appear over a broad range (often >10 ppm) and may be exchangeable with D₂O.
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¹³C NMR : The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. Aromatic carbons will appear between 120-150 ppm.
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Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (~228).[7]
Chemical Reactivity
The reactivity of 4-dibenzothiophenecarboxylic acid is dominated by two main features: the carboxylic acid group and the aromatic dibenzothiophene ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid is a versatile functional group that serves as a handle for derivatization, primarily through nucleophilic acyl substitution.[11]
The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[12][13] This reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water that is formed.[12][13][14]
Caption: Mechanism of Fischer Esterification.
The formation of an amide bond is one of the most important reactions in drug development. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures.[15] Therefore, the carboxylic acid is typically activated first. This is achieved using coupling agents that convert the hydroxyl group into a better leaving group, facilitating attack by the amine under mild conditions.[16]
Caption: General workflow for coupling agent-mediated amidation.
Reactions of the Aromatic Ring System
The dibenzothiophene core is an aromatic system and can undergo reactions typical of such structures.
The parent dibenzothiophene molecule undergoes electrophilic substitution, primarily at the 2-position.[1] However, in 4-dibenzothiophenecarboxylic acid, the carboxylic acid group is an electron-withdrawing and deactivating group. Therefore, it will direct incoming electrophiles to the meta positions relative to itself (i.e., the 3- and 5-positions). The overall reactivity of the ring system towards electrophiles will be lower than that of unsubstituted dibenzothiophene.
The sulfur atom in the thiophene ring is susceptible to oxidation.[1] Depending on the oxidizing agent used, 4-dibenzothiophenecarboxylic acid can be oxidized to the corresponding sulfoxide or sulfone.[1] This modification can significantly alter the electronic properties and solubility of the molecule.
Caption: Key reactivity sites of 4-dibenzothiophenecarboxylic acid.
Experimental Protocols
The following are generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates and scale.
General Protocol for Fischer Esterification
This protocol describes the synthesis of an ester from 4-dibenzothiophenecarboxylic acid and an alcohol.
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Reagents and Equipment :
-
4-Dibenzothiophenecarboxylic acid (1.0 eq)
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Alcohol (e.g., ethanol, methanol; used as solvent, large excess)
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount, ~5 mol%)[12][13]
-
Round-bottom flask
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Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
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Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
-
Procedure :
-
To a round-bottom flask, add 4-dibenzothiophenecarboxylic acid and the desired alcohol (in large excess).
-
With stirring, slowly add the acid catalyst.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
General Protocol for Amidation via a Coupling Agent
This protocol outlines the formation of an amide using a common peptide coupling agent.
-
Reagents and Equipment :
-
4-Dibenzothiophenecarboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.3 eq)
-
Non-nucleophilic organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA); 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure :
-
Dissolve 4-dibenzothiophenecarboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and the organic base to the solution and stir for 10-20 minutes at room temperature to form the activated intermediate.
-
Add the amine to the reaction mixture.
-
Allow the reaction to stir at room temperature. Reaction times can range from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
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Applications in Drug Development
The dibenzothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid, planar geometry which can facilitate favorable interactions with biological targets. The carboxylic acid functionality at the 4-position provides a critical attachment point for introducing various pharmacophores to modulate properties like potency, selectivity, and pharmacokinetics. For instance, a derivative, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, has been identified as a potent and orally bioavailable antagonist of the EP4 receptor, a target implicated in tumor survival pathways.[2] This highlights the utility of the dibenzothiophenecarboxylic acid core in the design of novel therapeutics.
References
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